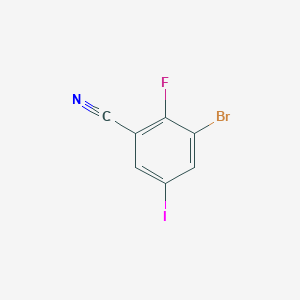![molecular formula C10H6F6N4O3 B2454237 (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol CAS No. 861206-78-2](/img/structure/B2454237.png)
(2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol is a complex organic compound that features both fluorinated and nitro-substituted moieties This compound is of interest due to its unique chemical structure, which combines a hexafluorinated carbon chain with a nitro-pyridinyl hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol typically involves multiple steps:
Formation of the hexafluorinated intermediate: This step involves the reaction of a suitable precursor with hexafluoropropene in the presence of a catalyst to form the hexafluorinated intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.
Hydrazone formation: The final step involves the reaction of the hydroxylated intermediate with 3-nitro-2-pyridinylhydrazine under controlled conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: The nitro group in the pyridinyl moiety can be reduced to an amine under suitable conditions.
Substitution: The fluorinated carbon chain can participate in nucleophilic substitution reactions, given the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of hexafluorinated ketones or aldehydes.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the fluorinated carbon chain.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, the compound’s potential as a pharmacophore is of interest
Industry
In industry, the compound may be used in the development of advanced materials, such as fluorinated polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorinated moiety may enhance binding affinity through hydrophobic interactions, while the nitro group could participate in redox reactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1,1,1,5,5,5-hexafluoro-2,4-pentanedione: A fluorinated diketone with similar stability and reactivity.
3-nitro-2-pyridinylhydrazine: A precursor used in the synthesis of the target compound, with similar reactivity in hydrazone formation.
Uniqueness
The combination of a hexafluorinated carbon chain with a nitro-pyridinyl hydrazone group makes (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol unique
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N4O3/c11-9(12,13)6(4-7(21)10(14,15)16)18-19-8-5(20(22)23)2-1-3-17-8/h1-4,18H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHYIFFUWAAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NNC(=CC(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Potassium trifluoro[(3-fluorophenyl)methyl]boranuide](/img/structure/B2454155.png)
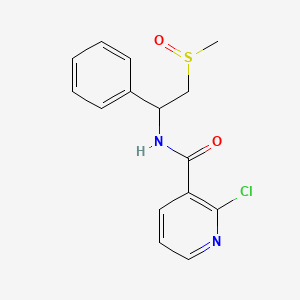
![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)
![1-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2454163.png)
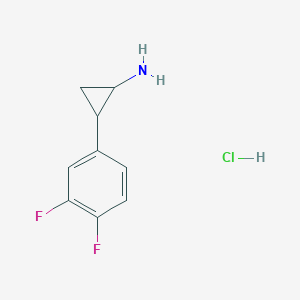
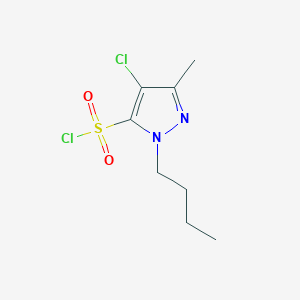
![5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2454167.png)
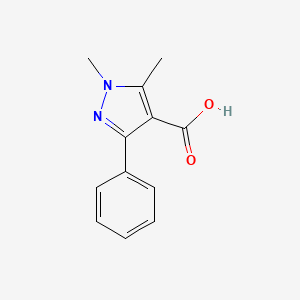

![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)
![2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2454174.png)
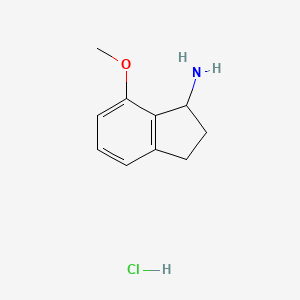
![3-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2454176.png)
